Antimicrobial Potency vs. Quinine in S. pneumoniae
Ethylhydrocupreine exhibits significantly greater potency against pneumococci in vitro compared to quinine. While both compounds inhibit and kill pneumococci, much stronger concentrations of quinine are required to achieve the same effect as ethylhydrocupreine [1]. The study notes that ethylhydrocupreine hydrochloride inhibits the growth of and kills representatives of all four groups of pneumococci in vitro at very high dilutions [1]. The inhibitory or killing effects on bacteria other than pneumococci are slight or absent for ethylhydrocupreine, whereas quinine's effect extends to other organisms, though to a lesser degree [1]. This quantitative difference underscores the enhanced specificity and potency of ethylhydrocupreine for pneumococci.
| Evidence Dimension | In vitro antimicrobial potency against pneumococci |
|---|---|
| Target Compound Data | Inhibits growth and kills pneumococci at very high dilutions (exact MIC values not provided in this early study) |
| Comparator Or Baseline | Quinine hydrochloride requires much stronger concentrations to inhibit and kill pneumococci |
| Quantified Difference | Not numerically specified, but described as 'much stronger concentrations' required for quinine |
| Conditions | In vitro broth dilution assay; pneumococcal strains representing all four groups |
Why This Matters
This confirms that ethylhydrocupreine, not quinine, is the appropriate choice for pneumococcal susceptibility testing and for research requiring selective anti-pneumococcal activity.
- [1] Moore HF. THE ACTION OF ETHYLHYDROCUPREIN (OPTOCHIN) ON TYPE STRAINS OF PNEUMOCOCCI IN VITRO AND IN VIVO, AND ON SOME OTHER MICROORGANISMS IN VITRO. J Exp Med. 1915;22(3):269-285. View Source
